BenchChemオンラインストアへようこそ!

7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride

Lipophilicity Drug design Physicochemical properties

7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride (CAS 1955522-90-3 for the racemic dihydrochloride; CAS 1807939-68-9 for the (7S,8aS) stereoisomer) is a fluorinated, saturated bicyclic heterocycle belonging to the octahydropyrrolo[1,2-a]piperazine class. The free base (CAS 1824538-62-6) has the molecular formula C7H13FN2 and a molecular weight of 144.19 g/mol, while the dihydrochloride salt carries the formula C7H15Cl2FN2 with a molecular weight of 217.11 g/mol.

Molecular Formula C7H15Cl2FN2
Molecular Weight 217.11 g/mol
Cat. No. B13220004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride
Molecular FormulaC7H15Cl2FN2
Molecular Weight217.11 g/mol
Structural Identifiers
SMILESC1CN2CC(CC2CN1)F.Cl.Cl
InChIInChI=1S/C7H13FN2.2ClH/c8-6-3-7-4-9-1-2-10(7)5-6;;/h6-7,9H,1-5H2;2*1H
InChIKeyQEPKJBTUTOXIBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride: Procurement-Relevant Baseline for a Fluorinated Bicyclic Piperazine Building Block


7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride (CAS 1955522-90-3 for the racemic dihydrochloride; CAS 1807939-68-9 for the (7S,8aS) stereoisomer) is a fluorinated, saturated bicyclic heterocycle belonging to the octahydropyrrolo[1,2-a]piperazine class. The free base (CAS 1824538-62-6) has the molecular formula C7H13FN2 and a molecular weight of 144.19 g/mol, while the dihydrochloride salt carries the formula C7H15Cl2FN2 with a molecular weight of 217.11 g/mol [1]. The compound features a fluorine substituent at the C7 position of the fused pyrrolidine–piperazine ring system, imparting distinct electronic and steric properties relative to non-fluorinated and 7-hydroxy analogs [2]. It is primarily supplied as a research building block for medicinal chemistry and preclinical discovery programs, with commercial availability from Enamine (catalog EN300-297515) and other vendors at purities typically ≥95% [3].

Why Generic Substitution Fails for 7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride in Medicinal Chemistry Programs


In-class compounds such as non-fluorinated octahydropyrrolo[1,2-a]piperazine, the 7-hydroxy analog, or simple monocyclic piperazines cannot be directly interchanged with the 7-fluoro derivative without altering key molecular properties relevant to drug design. Fluorine substitution at the C7 bridgehead position introduces differential electronic effects—specifically, increased electronegativity and altered dipole moment—that modulate lipophilicity, metabolic stability, and conformational preference [1]. The octahydropyrrolo[1,2-a]pyrazine scaffold has been validated as a conformationally constrained proline bioisostere in inhibitor of apoptosis (IAP) protein antagonist programs, where subtle modifications to the bicyclic core profoundly impact target binding affinity and pharmacokinetic profile [2]. Furthermore, the dihydrochloride salt form of the 7-fluoro compound provides distinct handling and solubility properties compared to the free base or alternative salt forms of non-fluorinated analogs. Substituting with a non-fluorinated or stereochemically undefined analog risks introducing unwanted metabolic hotspots, altering logD, and compromising the structure–activity relationship (SAR) continuity essential for lead optimization.

7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride: Product-Specific Quantitative Differentiation Evidence


Lipophilicity Modulation: Computed LogP Comparison of 7-Fluoro vs. Non-Fluorinated Octahydropyrrolo[1,2-a]piperazine Free Base

The 7-fluoro free base (CAS 1824538-62-6) exhibits a computed XLogP3 of 0.2 [1], compared to the non-fluorinated octahydropyrrolo[1,2-a]piperazine (CAS 5654-83-1), which has a vendor-reported CLogP of 0.388 [2]. Although these values are derived from different computational algorithms (XLogP3 vs. CLogP) and thus not directly numerically comparable, both indicate moderate lipophilicity suitable for CNS drug-like space. The fluorine atom, despite its electronegative character, does not substantially increase overall lipophilicity in this scaffold context—an observation consistent with the known electronic effects of fluorine on aliphatic heterocycles. For salt-form comparisons, the non-fluorinated (8aS)-dihydrochloride (CAS 634922-11-5) has a computed LogP of 0.12 and a LogD (pH 7.4) of −2.93, reflecting the high aqueous solubility conferred by the dihydrochloride counterions [3].

Lipophilicity Drug design Physicochemical properties

Metabolic Stability Advantage: Fluorine Blockade of C7 Oxidative Metabolism Relative to Non-Fluorinated and 7-Hydroxy Analogs

Fluorine substitution at the C7 bridgehead position of the octahydropyrrolo[1,2-a]piperazine scaffold is strategically positioned to block cytochrome P450-mediated oxidative metabolism at this site—a primary metabolic soft spot identified for the non-fluorinated octahydropyrrolo[1,2-a]pyrazine scaffold in liver microsome metabolite analysis [1]. The general principle that fluorination at metabolically labile C–H positions improves metabolic stability by impeding oxidative metabolism is well-established in medicinal chemistry [2]. In direct contrast, the 7-hydroxy analog (e.g., (7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol, CAS 1429200-47-4) contains a hydroxyl group at the same position, which is itself a phase II metabolic conjugation site (glucuronidation/sulfation), making it more rapidly cleared than the fluorinated congener . While no published head-to-head microsomal stability data comparing the 7-fluoro and non-fluorinated octahydropyrrolo[1,2-a]piperazines were identified in the retrieved literature, the analogous octahydropyrrolo[1,2-a]pyrazine scaffold demonstrated that the bicyclic core is the main metabolic site, and structural modifications (including cyclopropane capping to block metabolism) significantly improved stability—supporting the rationale that fluorine at C7 would confer a comparable protective effect [1].

Metabolic stability Cytochrome P450 Fluorine substitution

Conformational Restraint: Rigid Bicyclic Scaffold as a Proline Bioisostere vs. Flexible Piperazine Building Blocks

The octahydropyrrolo[1,2-a]piperazine scaffold has been validated as a conformationally constrained proline bioisostere in drug discovery, as demonstrated by the Takeda IAP antagonist program where compound T-3256336 achieved cIAP1 IC50 of 1.3 nM, XIAP IC50 of 200 nM, and tumor cell growth inhibition GI50 of 1.8 nM in MDA-MB-231 breast cancer cells, leading to tumor regression in a xenograft model (T/C: −53% at 30 mg/kg) [1]. The 7-fluoro substitution further rigidifies the scaffold by introducing a stereoelectronic effect at the bridgehead carbon. In contrast, simple monocyclic piperazines (e.g., 1-benzylpiperazine or 1-(2-fluorophenyl)piperazine) possess freely rotating bonds and lack the conformational pre-organization of the bicyclic system, which can compromise binding entropy and selectivity [2]. The number of rotatable bonds—zero for the 7-fluoro-octahydropyrrolo[1,2-a]piperazine core vs. typically 1–3 for monocyclic piperazine building blocks—quantifies this difference in conformational degrees of freedom [3]. In the adenosine A2A receptor antagonist series, octahydropyrrolo[1,2-a]pyrazine-based compounds achieved K_i values as low as 0.2 nM with 16,500-fold selectivity over the A1 receptor, demonstrating the scaffold's capacity for high-affinity, highly selective target engagement [2].

Conformational constraint Proline mimetic Scaffold design

Salt-Form Solubility Advantage: Dihydrochloride vs. Free Base Handling Properties

The dihydrochloride salt form of 7-fluoro-octahydropyrrolo[1,2-a]piperazine (CAS 1955522-90-3, MW 217.11) provides markedly different physicochemical properties compared to the free base (CAS 1824538-62-6, MW 144.19). For the closely related non-fluorinated (8aS)-octahydropyrrolo[1,2-a]piperazine dihydrochloride (CAS 634922-11-5), the computed LogD at pH 7.4 is −2.93, indicating substantial aqueous solubility at physiological pH due to ionization of both basic nitrogen centers [1]. The non-fluorinated dihydrochloride is typically stored under argon at 2–8°C, reflecting the hygroscopic nature of the salt [2]. While experimental aqueous solubility data for the 7-fluoro dihydrochloride specifically were not identified in public databases, the structural analogy and the presence of two ionizable hydrochloride counterions predict similarly high aqueous solubility—an important practical consideration for solution-phase chemistry, biological assay preparation, and formulation studies. The free base form, by contrast, has limited aqueous solubility due to its moderate lipophilicity (XLogP3 0.2) and lack of ionizable counterions [3].

Salt selection Aqueous solubility Solid-state properties

Stereochemical Definition: (7S,8aS) vs. Alternative Stereoisomers as Single-Entity Building Blocks for Enantioselective Synthesis

The (7S,8aS) stereoisomer of 7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride (CAS 1807939-68-9) provides a single, defined enantiomeric configuration with two stereogenic centers, in contrast to the racemic mixture (CAS 1955522-90-3) where both C7 and C8a stereocenters are undefined [1]. The opposite enantiomer, (7R,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine (CAS 1932649-06-3), and the diastereomer (7S,8aR)-7-fluoro-octahydropyrrolo[1,2-a]piperazine (CAS 1932272-50-8) are also commercially available, enabling systematic stereochemical SAR exploration . The non-fluorinated analog (8aS)-octahydropyrrolo[1,2-a]piperazine (CAS 93643-24-4) contains only one defined stereocenter (at C8a), providing a less complex stereochemical starting point but also fewer opportunities for stereochemistry-driven selectivity optimization . The defined (7S,8aS) configuration is critical for programs where the fluorine atom's spatial orientation relative to the target binding pocket determines potency and selectivity outcomes—as exemplified by the stereospecific IAP antagonist series where stereochemistry at analogous positions was essential for achieving sub-nanomolar cellular activity [2].

Stereochemistry Enantioselective synthesis Chiral building block

Procurement Differentiation: Commercial Availability and Pricing Benchmarking of 7-Fluoro Dihydrochloride vs. Non-Fluorinated and 7-Hydroxy Analogs

The 7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride (CAS 1955522-90-3, racemic) is commercially available from Enamine (catalog EN300-297515) at a purity of 95%, with pricing of $587.00 for 0.05 g, $615.00 for 0.1 g, and $3,007.00 for 10 g (as of February 2023) [1]. Ambeed offers the same compound (catalog A1088687) at $198.00 for 1 g and $575.00 for 5 g at 95% purity [1]. In comparison, the non-fluorinated (8aS)-octahydropyrrolo[1,2-a]piperazine (free base, CAS 93643-24-4) is available from Chemshuttle at 95% purity (catalog 169756) and from Aladdin at ≥97% purity , with generally lower pricing reflecting the absence of the fluorination step in synthesis. The (7S,8aS) stereochemically defined dihydrochloride (CAS 1807939-68-9, Enamine EN300-73116) is available at 95% purity [2]. The 7-fluoro free base (CAS 1824538-62-6, Enamine EN300-296296) is priced at $612.00 for 0.05 g [3], demonstrating the significant cost premium associated with both fluorination and salt formation steps. The price differential between the fluorinated and non-fluorinated analogs reflects the additional synthetic complexity of introducing the C7-fluorine substituent—a cost that must be weighed against the potential savings in downstream lead optimization resulting from improved metabolic stability and PK properties.

Procurement Commercial availability Cost comparison

Optimal Research and Industrial Application Scenarios for 7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride Based on Differential Evidence


Medicinal Chemistry Lead Optimization Requiring C7 Metabolic Soft-Spot Blockade Without Molecular Weight Inflation

Programs utilizing octahydropyrrolo[1,2-a]piperazine or pyrazine scaffolds where liver microsome metabolite identification has pinpointed the C7 position as a primary site of oxidative metabolism should prioritize the 7-fluoro dihydrochloride. As demonstrated in the IAP antagonist series, the bicyclic core is the main metabolic site, and strategic fluorination at this position—rather than adding bulkier blocking groups—can improve metabolic stability while preserving the scaffold's favorable drug-like properties (cIAP1 IC50 of 1.3 nM, tumor regression at 30 mg/kg achieved with the octahydropyrrolo[1,2-a]pyrazine scaffold) [1]. The dihydrochloride salt form ensures aqueous solubility for in vitro ADME assays without requiring DMSO stock solutions at high concentrations.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Conformational Pre-Organization

The 7-fluoro scaffold's moderate computed lipophilicity (XLogP3 0.2 for free base) combined with the rigid bicyclic architecture (zero rotatable bonds) makes it particularly suitable for CNS-targeted programs where blood–brain barrier penetration requires balanced logD (typically 1–3) and where conformational entropy penalties upon target binding must be minimized [2]. The adenosine A2A antagonist series demonstrated that octahydropyrrolo[1,2-a]pyrazine-based compounds can achieve K_i of 0.2 nM with 16,500-fold selectivity, validating the scaffold's capacity for CNS-relevant target engagement [3]. The (7S,8aS) stereochemically defined form should be procured when the fluorine spatial orientation relative to the binding pocket is expected to influence potency or subtype selectivity.

Parallel SAR by Systematic Stereochemical Exploration of C7-Substituted Bicyclic Piperazines

Teams conducting systematic SAR around the C7 position can leverage the commercial availability of multiple stereoisomers and substitution variants: the (7S,8aS)-7-fluoro dihydrochloride (CAS 1807939-68-9), the (7R,8aS) enantiomer (CAS 1932649-06-3), the (7S,8aR) diastereomer (CAS 1932272-50-8), the 7,7-difluoro analog, and the 7-hydroxy analog—all as defined single entities . The dihydrochloride salt form of the 7-fluoro compound provides consistent handling properties across this stereochemical matrix, reducing the formulation variability that can confound SAR interpretation when comparing free bases and different salt forms. This enables rigorous attribution of biological activity differences to stereochemistry rather than to differential solubility or stability artifacts.

Proline-Mimetic Scaffold for Peptidomimetic and Protein–Protein Interaction (PPI) Inhibitor Programs

The octahydropyrrolo[1,2-a]pyrazine scaffold has been crystallographically validated as a proline bioisostere in the XIAP and cIAP1 binding pockets, with key hydrogen-bonding and hydrophobic interactions characterized at atomic resolution [1]. The 7-fluoro derivative extends this validated scaffold by introducing a fluorine atom that can serve as a weak hydrogen-bond acceptor or as an electrostatic probe for mapping fluorine-sensitive binding pockets. For programs targeting PPIs where the AVPI tetrapeptide motif (Ala-Val-Pro-Ile) of Smac/DIABLO is the endogenous ligand, the 7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride offers a ready-to-derivatize building block that pre-installs the metabolically stabilized, conformationally constrained proline replacement at the P3 position, potentially accelerating the hit-to-lead timeline.

Quote Request

Request a Quote for 7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.